molecular formula C14H21NO3 B5888349 2,3-dimethoxy-N-pentan-3-ylbenzamide

2,3-dimethoxy-N-pentan-3-ylbenzamide

Cat. No.: B5888349
M. Wt: 251.32 g/mol
InChI Key: VQOABNBQIFZCTE-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-pentan-3-ylbenzamide is a benzamide derivative characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-pentan-3-ylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with pentan-3-ylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-pentan-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-N-pentan-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-pentan-3-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-pentan-3-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dimethoxy-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)11-8-7-9-12(17-3)13(11)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOABNBQIFZCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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